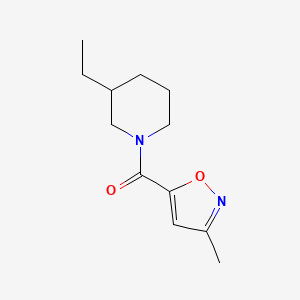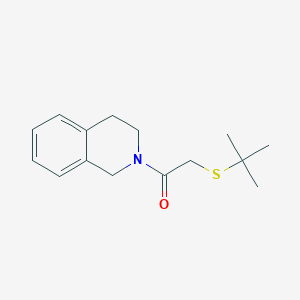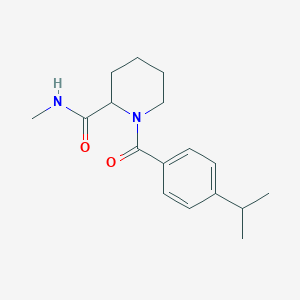
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide, also known as MPPCA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mechanism of Action
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide acts as an inhibitor of the dopamine transporter by binding to its active site and preventing the reuptake of dopamine. By inhibiting the dopamine transporter, N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action has been studied extensively in vitro and in vivo, and has been found to be effective in modulating dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects, particularly on the dopaminergic system. It has been found to increase the extracellular concentration of dopamine in the brain, leading to enhanced dopaminergic neurotransmission. This effect has been associated with various physiological and behavioral changes, such as increased locomotor activity and reward-seeking behavior. N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Advantages and Limitations for Lab Experiments
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the dopamine transporter. It has been shown to be effective in modulating dopamine signaling in various experimental models, such as in vitro cell cultures and in vivo animal models. However, N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide also has some limitations, such as its potential toxicity and the need for careful handling and purification. Moreover, the effects of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide on other neurotransmitter systems and its potential side effects need to be further studied.
Future Directions
There are several future directions for research on N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide. One area of research is to study the effects of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another area of research is to investigate the potential therapeutic applications of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide in various neurological and psychiatric disorders, such as addiction, depression, and Parkinson's disease. Moreover, the development of more efficient synthesis methods and the optimization of the chemical structure of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide could lead to the discovery of new and more effective compounds for scientific research.
Synthesis Methods
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide can be synthesized using various methods, such as the reaction of 4-isobutylbenzoyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base. Another method involves the reaction of N-methylpiperidine-2-carboxylic acid with 4-isobutylbenzoyl chloride in the presence of a coupling reagent. The synthesis of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide requires careful handling and purification to obtain a pure compound.
Scientific Research Applications
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has been used to study the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease.
properties
IUPAC Name |
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)13-7-9-14(10-8-13)17(21)19-11-5-4-6-15(19)16(20)18-3/h7-10,12,15H,4-6,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBEEQCAOHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)
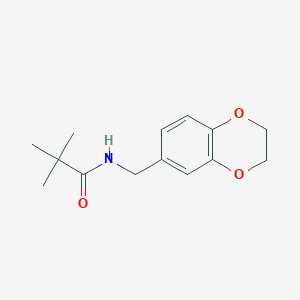
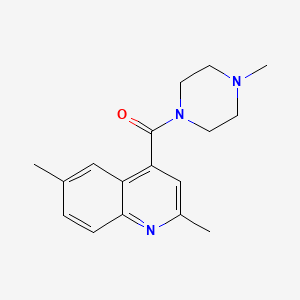
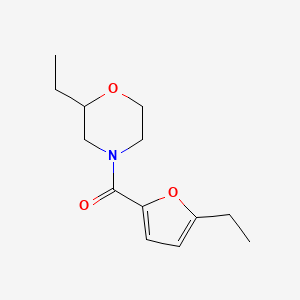

![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)
